molecular formula C11H17NO B14850655 3-(Dimethylamino)-2-isopropylphenol

3-(Dimethylamino)-2-isopropylphenol

Cat. No.: B14850655
M. Wt: 179.26 g/mol
InChI Key: KBEFJBPDGILERE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-isopropylphenol is a phenolic compound featuring a dimethylamino group (-N(CH₃)₂) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 2-position of the aromatic ring.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(dimethylamino)-2-propan-2-ylphenol

InChI

InChI=1S/C11H17NO/c1-8(2)11-9(12(3)4)6-5-7-10(11)13/h5-8,13H,1-4H3

InChI Key

KBEFJBPDGILERE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL typically involves the alkylation of phenol with isopropyl bromide in the presence of a base, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isopropyl group may influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Isopropylphenol

  • Structure: Lacks the dimethylamino group at the 3-position.
  • Phytotoxic Activity : Exhibits strong inhibitory effects on Lactuca sativa germination (IC₅₀ = 0.7 mM for germination) and radicle growth (IC₅₀ = 0.4 mM) due to interference with λ-phosphorylase enzymes critical for seed germination .
  • Key Difference: The addition of the dimethylamino group in 3-(Dimethylamino)-2-isopropylphenol may enhance solubility in polar solvents or alter bioactivity by introducing basicity and hydrogen-bonding capacity.

Droloxifene (a Selective Estrogen Receptor Modulator)

  • Structure: Contains a dimethylaminoethoxy group (-O-CH₂-CH₂-N(CH₃)₂) attached to a phenyl ring in a stilbene framework .
  • Activity: Acts as an estrogen receptor antagonist, with the dimethylaminoethoxy group critical for receptor binding.

2-(N,N-Diisopropylamino)ethanethiol

  • Structure: Features a diisopropylamino group (-N(CH(CH₃)₂)₂) and a thiol (-SH) group on an ethane chain .
  • Reactivity: The thiol group confers nucleophilicity, while the bulky diisopropylamino group increases steric hindrance.
  • Key Difference: 3-(Dimethylamino)-2-isopropylphenol’s phenolic ring provides acidity (pKa ~10 for the hydroxyl group), enabling deprotonation under physiological conditions, unlike the aliphatic thiol.

2-Chloroethyl Dimethylamine

  • Structure: Dimethylamino group attached to a chloro-substituted ethane chain .
  • Reactivity: The chloro group facilitates alkylation reactions, while the dimethylamino group acts as a leaving group.
  • Key Difference: The phenolic ring in 3-(Dimethylamino)-2-isopropylphenol offers conjugation and stability, contrasting with the reactive aliphatic chloroethyl chain.

Data Table: Structural and Functional Comparison

Compound Substituents Key Functional Groups Notable Properties/Activities
3-(Dimethylamino)-2-isopropylphenol 2-isopropyl, 3-dimethylamino Phenol, tertiary amine Potential antioxidant, basic solubility
2-Isopropylphenol 2-isopropyl Phenol Phytotoxic (IC₅₀: 0.7 mM germination)
Droloxifene Dimethylaminoethoxy phenyl Stilbene, ether, amine Estrogen receptor modulation
2-(Diisopropylamino)ethanethiol Diisopropylamino, thiol Thiol, tertiary amine Nucleophilic reactivity
2-Chloroethyl dimethylamine Dimethylamino, chloroethyl Tertiary amine, chloride Alkylating agent

Research Findings and Implications

  • Solubility and Bioavailability: The tertiary amine in 3-(Dimethylamino)-2-isopropylphenol may improve water solubility compared to non-aminated phenols, enhancing its applicability in agrochemical or pharmaceutical formulations.
  • Steric and Electronic Effects: The isopropyl group introduces steric hindrance, which may reduce reactivity toward electrophilic substitution compared to simpler phenols like 2-isopropylphenol.

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